Cas no 899959-30-9 (ethyl 4-(4-ethylbenzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)

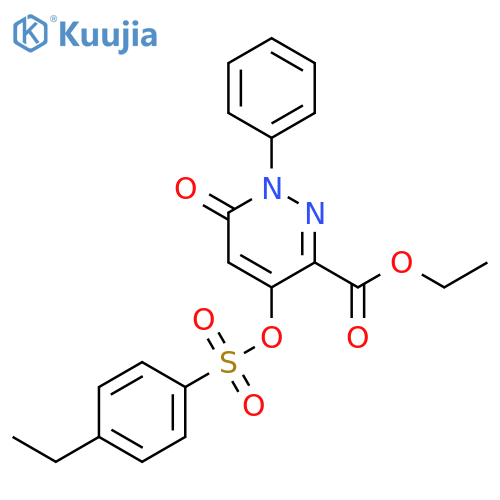

899959-30-9 structure

商品名:ethyl 4-(4-ethylbenzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

CAS番号:899959-30-9

MF:C21H20N2O6S

メガワット:428.458304405212

CID:5489388

ethyl 4-(4-ethylbenzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 3-Pyridazinecarboxylic acid, 4-[[(4-ethylphenyl)sulfonyl]oxy]-1,6-dihydro-6-oxo-1-phenyl-, ethyl ester

- ethyl 4-(4-ethylbenzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

-

- インチ: 1S/C21H20N2O6S/c1-3-15-10-12-17(13-11-15)30(26,27)29-18-14-19(24)23(16-8-6-5-7-9-16)22-20(18)21(25)28-4-2/h5-14H,3-4H2,1-2H3

- InChIKey: HLFJVSHKZABIRO-UHFFFAOYSA-N

- ほほえんだ: C1(C(OCC)=O)=NN(C2=CC=CC=C2)C(=O)C=C1OS(C1=CC=C(CC)C=C1)(=O)=O

ethyl 4-(4-ethylbenzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2698-0103-10μmol |

ethyl 4-[(4-ethylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |

899959-30-9 | 10μmol |

$69.0 | 2023-09-05 | ||

| Life Chemicals | F2698-0103-1mg |

ethyl 4-[(4-ethylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |

899959-30-9 | 1mg |

$54.0 | 2023-09-05 | ||

| Life Chemicals | F2698-0103-20mg |

ethyl 4-[(4-ethylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |

899959-30-9 | 20mg |

$99.0 | 2023-09-05 | ||

| Life Chemicals | F2698-0103-3mg |

ethyl 4-[(4-ethylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |

899959-30-9 | 3mg |

$63.0 | 2023-09-05 | ||

| Life Chemicals | F2698-0103-30mg |

ethyl 4-[(4-ethylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |

899959-30-9 | 30mg |

$119.0 | 2023-09-05 | ||

| Life Chemicals | F2698-0103-75mg |

ethyl 4-[(4-ethylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |

899959-30-9 | 75mg |

$208.0 | 2023-09-05 | ||

| Life Chemicals | F2698-0103-10mg |

ethyl 4-[(4-ethylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |

899959-30-9 | 10mg |

$79.0 | 2023-09-05 | ||

| Life Chemicals | F2698-0103-5μmol |

ethyl 4-[(4-ethylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |

899959-30-9 | 5μmol |

$63.0 | 2023-09-05 | ||

| Life Chemicals | F2698-0103-20μmol |

ethyl 4-[(4-ethylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |

899959-30-9 | 20μmol |

$79.0 | 2023-09-05 | ||

| Life Chemicals | F2698-0103-4mg |

ethyl 4-[(4-ethylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |

899959-30-9 | 4mg |

$66.0 | 2023-09-05 |

ethyl 4-(4-ethylbenzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

899959-30-9 (ethyl 4-(4-ethylbenzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate) 関連製品

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

推奨される供給者

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬